REACTION_SMILES
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[F:1][C:2]([C:3](=[O:4])[O-:5])([F:6])[F:7].[F:20][C:21]([C:22](=[O:23])[Cl:24])([F:25])[F:26].[OH:14][CH2:15][C:16]([F:17])([F:18])[F:19].[nH+:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[F:1][C:2]([C:3](=[O:4])[O:5][CH2:15][C:16]([F:17])([F:18])[F:19])([F:6])[F:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=C(OCC(F)(F)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |